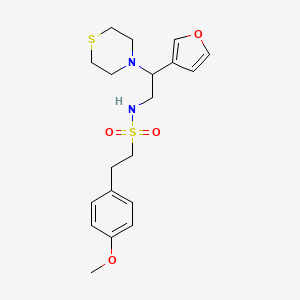

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Descripción

Historical Context of Thiomorpholine-Containing Sulfonamides

The development of sulfonamides represents one of the most transformative milestones in medicinal chemistry. First identified in the 1930s for their antibacterial properties, sulfonamides such as sulfanilamide laid the foundation for synthetic antibiotic therapies. These early compounds functioned as competitive inhibitors of dihydropteroate synthase, a critical enzyme in bacterial folate synthesis. Over subsequent decades, structural modifications of the sulfonamide core emerged as a strategy to enhance efficacy, reduce toxicity, and broaden therapeutic applications. The introduction of heterocyclic moieties, including thiomorpholine, marked a significant evolution in this field.

Thiomorpholine, a saturated six-membered ring containing one sulfur and one nitrogen atom, gained attention for its ability to modulate the physicochemical and pharmacological properties of sulfonamides. Early studies demonstrated that thiomorpholine’s sulfur atom improved lipid solubility, facilitating enhanced blood-brain barrier penetration compared to its oxygen-containing analog, morpholine. By the 2000s, thiomorpholine sulfonamides were explored as inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), highlighting their potential in treating inflammatory and oncological conditions. For instance, compound 5h , a thiomorpholine sulfonamide hydroxamate, exhibited nanomolar inhibition of TACE and demonstrated efficacy in collagen-induced arthritis models. These advancements underscored thiomorpholine’s versatility as a pharmacophore in rational drug design.

Emerging Research Significance of Furan-Thiomorpholine Hybrid Compounds

The integration of furan heterocycles into thiomorpholine sulfonamide frameworks represents a recent innovation aimed at harnessing synergistic bioactivity. Furan, a five-membered oxygen-containing ring, contributes to molecular rigidity and participates in hydrogen bonding, which can enhance target binding affinity. Hybrid compounds such as 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide exemplify this strategy, combining furan’s electronic effects with thiomorpholine’s solubility-enhancing properties. Structural analyses reveal that the furan-thiomorpholine moiety induces conformational restrictions, potentially improving selectivity for enzymatic targets like tubulin or MMPs.

Recent synthetic breakthroughs have expanded access to these hybrids. For example, the reaction of sulfinylamine reagents such as t-BuONSO with organometallic nucleophiles enables efficient construction of sulfonamide backbones, while furan derivatives are incorporated via cyclization or cross-coupling methodologies. Computational studies suggest that the furan ring’s electron-rich nature stabilizes charge-transfer interactions with hydrophobic enzyme pockets, a feature leveraged in the design of antitumor agents. Notably, furan-thiomorpholine hybrids have shown promise in preclinical models of breast cancer, with compounds like 7 disrupting tubulin polymerization and inducing apoptosis via mitochondrial pathways. These findings position furan-thiomorpholine sulfonamides as multifunctional scaffolds capable of addressing complex disease mechanisms.

Current Research Landscape and Knowledge Gaps

Contemporary research on N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide and related analogs spans three key domains: synthetic methodology , biological evaluation , and structure-activity relationship (SAR) studies . Advances in one-pot multicomponent reactions have streamlined the synthesis of complex sulfonamides, reducing reliance on costly intermediates. Biophysical techniques, including X-ray crystallography and molecular docking, have elucidated interactions between thiomorpholine sulfonamides and targets like carbonic anhydrase IX, a marker of tumor hypoxia.

Despite these strides, critical knowledge gaps persist. First, the pharmacokinetic profiles of furan-thiomorpholine hybrids remain underexplored, particularly their metabolic stability and distribution in vivo. Second, while in vitro studies highlight potent enzyme inhibition (e.g., MMP-1 IC~50~ values < 10 μM), translational data validating efficacy in disease-relevant animal models are scarce. Third, the impact of substituent positioning on the furan ring (e.g., 2- vs. 3-substitution) has not been systematically investigated, leaving opportunities for SAR optimization. Additionally, comparative studies between furan-thiomorpholine hybrids and other heterocyclic sulfonamides (e.g., thiophene or pyridine analogs) are needed to establish relative advantages in target engagement and selectivity.

Research Objectives and Scope

This article aims to address these gaps through a focused examination of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide, with the following objectives:

- Synthetic Innovation : Develop scalable methodologies for introducing furan-3-yl and 4-methoxyphenyl groups into the thiomorpholine sulfonamide scaffold, leveraging modern catalytic systems.

- Biological Characterization : Evaluate the compound’s inhibitory activity against oncology and inflammation-related targets (e.g., tubulin, MMP-9) using biochemical assays and cell-based models.

- SAR Exploration : Systematically vary substituents on the furan and methoxyphenyl rings to quantify their effects on potency, selectivity, and physicochemical properties.

- Mechanistic Elucidation : Employ proteomics and transcriptomics to identify downstream pathways modulated by the compound, with emphasis on apoptotic and anti-angiogenic mechanisms.

By integrating synthetic chemistry, biological screening, and computational modeling, this work seeks to establish N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide as a lead candidate for further preclinical development. The insights generated will also inform the broader design of next-generation sulfonamide therapeutics targeting multifactorial diseases.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S2/c1-24-18-4-2-16(3-5-18)7-13-27(22,23)20-14-19(17-6-10-25-15-17)21-8-11-26-12-9-21/h2-6,10,15,19-20H,7-9,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWXFQRNVLLPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiomorpholine ring introduction: This step involves the reaction of a suitable thiomorpholine derivative with the furan ring compound.

Attachment of the methoxyphenyl group: This is usually done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.

Sulfonamide formation:

Industrial Production Methods

In an industrial setting, the production of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below, with emphasis on functional groups, biological activity, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Observations

Sulfonamide Backbone: The target compound shares the sulfonamide group with Compound 6s and N-[4-(4-Fluoro-phenyl)...methanesulfonamide, which are associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) . However, the thiomorpholinoethyl chain in the target may confer distinct pharmacokinetic properties, such as enhanced membrane permeability compared to Compound 6s’s ethenesulfonamide .

4-Methoxyphenyl Group :

- This moiety is prevalent in Formoterol-Related Compound B and the EP3348550A1 benzothiazole derivative. While Formoterol analogs focus on β₂-adrenergic receptor interactions, the target compound’s 4-methoxyphenyl group likely enhances binding to hydrophobic enzyme pockets .

Heterocyclic Systems: The furan-3-yl group in the target contrasts with the benzothiazole ring in EP3348550A1.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a thiomorpholinoethylamine with a sulfonamide precursor, analogous to the dehydration method used for Compound 6s .

Research Findings and Limitations

- Predictions are based on structural analogs.

- Metabolic Stability : The thiomorpholine ring may reduce oxidative metabolism compared to morpholine or piperidine systems, as sulfur’s electron-donating effects stabilize the ring .

- Contradictions : While Formoterol-Related Compound B lacks sulfonamide groups, its 4-methoxyphenethylamine core highlights the versatility of this substituent across diverse pharmacological targets .

Actividad Biológica

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiomorpholine moiety, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The IUPAC name of the compound is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide, with a molecular formula of C18H24N2O4S2 and a molecular weight of approximately 396.52 g/mol. The chemical structure can be visualized as follows:

| Component | Structure Representation |

|---|---|

| Furan Ring | Furan |

| Thiomorpholine Group | Thiomorpholine |

| Sulfonamide Group | Sulfonamide |

The biological activity of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide is attributed to its interaction with specific molecular targets within biological systems. The furan and thiomorpholine moieties may interact with various enzymes or receptors, modulating biological processes. The sulfonamide group can also bind to proteins or other biomolecules, influencing their function and leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with furan and thiomorpholine structures often demonstrate significant antimicrobial properties. The presence of the sulfonamide group may enhance this activity by interfering with bacterial folic acid synthesis.

- Antitumor Activity : Preliminary findings suggest that the compound may possess antitumor properties, potentially acting through apoptosis induction in cancer cells. The structural components may facilitate interactions with DNA or key regulatory proteins involved in cell proliferation.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-(4-methoxyphenyl)ethanesulfonamide:

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry highlighted the antibacterial effects of furan-containing sulfonamides against various Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiomorpholine structure could enhance antibacterial activity .

- Antitumor Mechanisms : Research conducted by Pharmaceutical Sciences demonstrated that derivatives of thiomorpholine exhibited significant cytotoxicity against several cancer cell lines, suggesting that structural modifications could lead to improved antitumor efficacy .

- Inflammatory Pathway Modulation : A review in Pharmacology & Therapeutics discussed how compounds containing furan and thiomorpholine groups can inhibit pro-inflammatory cytokines, indicating their potential use in treating chronic inflammatory conditions .

Q & A

Q. Advanced Optimization :

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for final product isolation (as in , where yields improved to 56% after optimization).

- Catalysis : Explore Pd-catalyzed couplings for furan introduction, noting temperature sensitivity (e.g., -40°C for NIS/TMSOTf-mediated reactions in ).

- Yield Challenges : Address competing side reactions (e.g., over-sulfonation) by controlling stoichiometry and reaction time .

Which analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

Q. Basic Characterization :

Q. Advanced Conflict Resolution :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiomorpholine chair vs. boat conformation) using single-crystal analysis, as demonstrated for sulfonamide derivatives in .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., methoxyphenyl vs. furan protons) .

What biological targets are hypothesized for this compound, and how can activity be validated experimentally?

Q. Basic Target Hypotheses :

Q. Advanced Validation :

- In Vitro Assays :

- SAR Studies : Modify the furan or methoxyphenyl group ( shows substituents on sulfonyl groups modulate activity).

How can impurities and degradation products be profiled, and what thresholds are considered acceptable?

Q. Basic Impurity Identification :

Q. Advanced Degradation Studies :

- Forced Degradation : Expose to heat (40–60°C), acid/base hydrolysis, and oxidative stress (H2O2). Monitor sulfonamide bond cleavage or furan ring oxidation .

What computational tools are suitable for predicting binding modes and SAR trends?

Q. Advanced Methodologies :

- Molecular Docking : Use AutoDock Vina with tubulin (PDB: 1SA0) or kinase structures. Focus on hydrogen bonding with sulfonamide oxygen and hydrophobic interactions with thiomorpholine .

- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns runs in GROMACS) to identify critical binding residues.

- QSAR Models : Train on analogs (e.g., ) using descriptors like logP, polar surface area, and H-bond acceptors.

How can metabolic pathways be predicted, and what are key metabolites to monitor?

Q. Basic Predictions :

Q. Advanced Validation :

- In Vitro Hepatocyte Assays : Use human liver microsomes + NADPH. Identify metabolites via LC-QTOF-MS .

What stability-indicating methods are recommended for long-term storage studies?

Q. Basic Protocol :

Q. Advanced Degradation Kinetics :

- Arrhenius Modeling : Accelerate stability studies at 40°C/75% RH to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.